molecular formula C13H18N2O2 B2715443 1-(3-Acetylphenyl)-3-butylurea CAS No. 72531-21-6

1-(3-Acetylphenyl)-3-butylurea

Cat. No.: B2715443
CAS No.: 72531-21-6
M. Wt: 234.299
InChI Key: WDKIFLWAYFIUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Acetylphenyl)-3-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group attached to the nitrogen atom and an acetyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Acetylphenyl)-3-butylurea can be synthesized through the reaction of 3-aminoacetophenone with butyl isocyanate. The reaction typically takes place in a solvent such as dry acetone under nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Acetylphenyl)-3-butylurea undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of 3-carboxyphenyl-3-butylurea.

    Reduction: Formation of 1-(3-hydroxyphenyl)-3-butylurea.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Acetylphenyl)-3-butylurea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive urea derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-butylurea involves its interaction with specific molecular targets. The acetyl and butyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

  • 1-(3-Acetylphenyl)-3-phenylurea
  • 1-(3-Acetylphenyl)-3-(1-naphthyl)urea

Comparison: 1-(3-Acetylphenyl)-3-butylurea is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity compared to its phenyl and naphthyl analogs. The butyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)15-12-7-5-6-11(9-12)10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKIFLWAYFIUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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